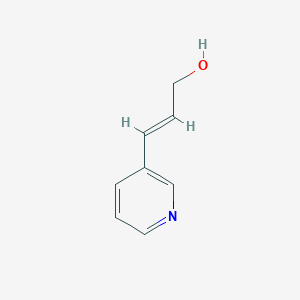

3-(3-Pyridyl)-2-propen-1-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFCHWDTMRVOJD-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295549 | |

| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-39-6 | |

| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Pyridyl 2 Propen 1 Ol and Analogues

Established Synthetic Pathways for 3-(3-Pyridyl)-2-propen-1-OL

Vinyllation Approaches from Pyridinecarboxaldehydes

A primary and straightforward route to this compound involves the vinyllation of 3-pyridinecarboxaldehyde (B140518). This transformation can be accomplished through several key reactions. One common method is the Wittig reaction or its Horner-Wadsworth-Emmons variant, which allows for the introduction of a carbon-carbon double bond with good control over stereochemistry.

Another significant vinyllation approach is the addition of a vinyl organometallic reagent to 3-pyridinecarboxaldehyde. For instance, the use of vinylmagnesium bromide, a Grignard reagent, results in the formation of the corresponding allylic alcohol upon nucleophilic addition to the carbonyl group. Similarly, vinyllithium (B1195746) reagents can be employed for the same purpose. The general scheme for this transformation is depicted below:

Scheme 1: Vinyllation of 3-Pyridinecarboxaldehyde

O OH

|| |

C-H + CH2=CH-M -> C-CH=CH2

| |

Py Py

Where Py represents the 3-pyridyl group and M can be MgBr, Li, etc.

These reactions provide a direct and efficient means to construct the carbon skeleton of this compound. The choice of reagent and reaction conditions can influence the yield and selectivity of the process.

Reduction Strategies for α,β-Unsaturated Pyridyl Carbonyl Precursors

An alternative and widely used synthetic strategy involves the selective reduction of α,β-unsaturated pyridyl carbonyl compounds, such as 3-(3-pyridyl)propenal (B8756946) or 3-(3-pyridyl)propenoic acid and its esters. These precursors can be synthesized from 3-pyridinecarboxaldehyde via reactions like the aldol (B89426) condensation or the Doebner-von Miller reaction. prepchem.com

The reduction of the carbonyl group in these precursors to the corresponding alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mildness and selectivity for carbonyl groups over carbon-carbon double bonds. prepchem.com Lithium aluminium hydride (LiAlH₄) can also be used, although it is a more powerful reducing agent. e-bookshelf.de

A specific example involves the reduction of 3-(3-pyridyl)propenoic acid. The acid is first converted to a mixed anhydride (B1165640) using ethyl chloroformate and triethylamine. This activated intermediate is then reduced with sodium borohydride to yield this compound. prepchem.com This two-step, one-pot procedure provides the desired product in good yield after purification. prepchem.com

| Precursor | Reducing Agent | Product |

| 3-(3-Pyridyl)propenal | Sodium Borohydride | This compound |

| 3-(3-Pyridyl)propenoic acid | Sodium Borohydride (after activation) | This compound |

| Ethyl 3-(3-pyridyl)propenoate | Lithium Aluminium Hydride | This compound |

Advanced Stereoselective Synthesis of Pyridyl Propenols

The development of stereoselective methods for the synthesis of pyridyl propenols is crucial for accessing chiral molecules with potential applications in medicinal chemistry and materials science.

Enantioselective and Diastereoselective Approaches

Enantiomerically enriched pyridyl propenols can be prepared through several advanced synthetic strategies. One such approach is the kinetic resolution of racemic pyridyl propenols. nih.govscispace.com This method often employs enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomerically enriched alcohol. acs.org

Another powerful technique is the asymmetric reduction of prochiral α,β-unsaturated pyridyl ketones. This can be achieved using chiral reducing agents or a stoichiometric amount of a chiral catalyst. For example, the use of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) can afford the desired allylic alcohol in high enantiomeric excess.

Catalytic Asymmetric Synthesis Utilizing Chiral Ligands

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral pyridyl propenols. nih.gov These methods typically involve the use of a transition metal catalyst in combination with a chiral ligand.

A notable example is the catalytic asymmetric addition of vinyl nucleophiles to aldehydes. nih.govscispace.com This reaction, when catalyzed by a chiral complex, can produce branched allylic alcohols with high enantioselectivity. nih.govscispace.com Various metal catalysts, including those based on palladium, iridium, rhodium, and copper, have been successfully employed in these transformations. nih.govscispace.comnih.gov

The choice of the chiral ligand is critical for achieving high levels of stereocontrol. A wide array of chiral ligands, such as phosphoramidites, bis(oxazolines), and ferrocene-based phosphines, have been developed and utilized in these catalytic systems. nih.govnih.govacs.org These ligands coordinate to the metal center, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. For instance, palladium(II) catalysts with specific chiral ligands have been shown to effectively catalyze the enantioselective synthesis of branched allylic esters from prochiral (Z)-2-alkene-1-ols, which can then be converted to the corresponding chiral allylic alcohols. nih.govscispace.com

| Metal Catalyst | Chiral Ligand Type | Application |

| Palladium(II) | Cobalt Oxazoline Palladacycle (COP) | Asymmetric allylic esterification |

| Iridium(I) | Phosphoramidites | Asymmetric allylation of phenoxides and alkoxides |

| Rhodium(III) | Bis(oxazolinyl)phenylrhodium(III) aqua complexes | Enantioselective addition of allyltin (B8295985) reagents |

| Copper(II) | Not specified in provided context | Asymmetric allylic alkylation |

Sustainable and Green Chemistry Methodologies in Pyridyl Propenol Synthesis

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods. This trend extends to the synthesis of pyridyl propenols and related pyridine (B92270) derivatives.

Green chemistry approaches in this context often focus on several key principles, including the use of renewable starting materials, the reduction of waste, the use of less hazardous reagents and solvents, and the development of catalytic and one-pot reactions. nih.govresearchgate.net

For the synthesis of pyridine derivatives in general, several green methodologies have been reported. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.govresearchgate.net

Ultrasound irradiation: Sonication has been used to promote one-pot multicomponent reactions for the synthesis of functionalized pyridines and pyrimidines in excellent yields at room temperature. nih.gov

Solvent-free reactions: Conducting reactions in the absence of a solvent, or in environmentally benign solvents like water or ethanol, minimizes the environmental impact. nih.govresearchgate.netresearchgate.net

Multicomponent reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly atom-economical and efficient. nih.govresearchgate.net

Use of green catalysts: The development of recyclable and non-toxic catalysts is a key area of research. nih.govresearchgate.net

While specific examples of green chemistry methodologies applied directly to the synthesis of this compound are not extensively detailed in the provided search results, the principles and techniques described for the synthesis of other pyridine derivatives are highly applicable and represent a promising direction for future research in this area. nih.govresearchgate.netnih.govresearchgate.net

Mechanistic Investigations of Reactions Involving 3 3 Pyridyl 2 Propen 1 Ol

Unraveling Reaction Mechanisms in the Formation of 3-(3-Pyridyl)-2-propen-1-OL

The synthesis of this compound can be achieved through several established synthetic routes, with the mechanism being contingent on the chosen precursors and reagents. A primary method involves the reduction of the corresponding α,β-unsaturated aldehyde, 3-(3-pyridyl)propenal (B8756946). This transformation is typically accomplished using hydride-donating reagents.

A common and selective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). The mechanism proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the carbonyl carbon of the aldehyde. This attack on the electrophilic carbon is generally faster than the potential conjugate addition to the β-carbon of the alkene, leading to the selective formation of the allylic alcohol. The resulting alkoxide is subsequently protonated during an aqueous workup to yield this compound.

Another significant synthetic pathway is the reaction of 3-pyridinecarboxaldehyde (B140518) with a vinyl organometallic reagent, such as vinylmagnesium bromide (a Grignard reagent). The mechanism involves the nucleophilic addition of the vinyl carbanion to the carbonyl carbon of the aldehyde. The organomagnesium compound first coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This is followed by the migration of the vinyl group to the carbon atom, forming a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate in an acidic workup cleaves the magnesium-oxygen bond and protonates the alkoxide, affording the final product, this compound.

Mechanistic Aspects of Tandem and Domino Processes with Pyridyl Propenols

The structural features of pyridyl propenols, such as this compound, make them excellent substrates for tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. A notable example of such a process is the synthesis of indolizidine derivatives from the closely related 1-(2-pyridyl)-2-propen-1-ol. researchgate.netresearchgate.net This reaction provides a mechanistic blueprint that can be extrapolated to the 3-pyridyl isomer.

The domino process is initiated by the electrophilic addition of bromine across the double bond of the propenol derivative. researchgate.net This forms a cyclic bromonium ion intermediate. The key step in the domino sequence is the subsequent intramolecular cyclization, where the pyridine (B92270) nitrogen acts as a nucleophile, attacking the carbon of the bromonium ion and displacing the bromide. This results in the formation of a bicyclic indolizinium salt. This sequence, involving bromination and cyclization in one pot, exemplifies a domino reaction. The resulting indolizinium salt can then be subjected to further transformations, such as reduction, to yield the saturated indolizidine skeleton. researchgate.net

This mechanistic pathway highlights the dual role of the pyridyl propenol structure: the alkene provides a site for electrophilic attack, while the pyridine ring serves as an internal nucleophile to facilitate a complex, ring-forming cascade.

Metal-Catalyzed Transformations and Mechanistic Insights

Transition metal catalysis offers a powerful platform for the functionalization of allylic alcohols like this compound. The presence of the double bond, the hydroxyl group, and the coordinating pyridine nitrogen atom allows for a range of catalytic transformations, including isomerizations, cross-coupling reactions, and C-H functionalizations. The mechanisms of these reactions are often intricate, involving various organometallic intermediates.

Palladium catalysts are widely used for cross-coupling reactions, and allylic alcohols are common substrates. In reactions involving this compound, the pyridine moiety can act as a directing group, influencing the regioselectivity of the transformation. acs.orgresearchgate.netosaka-u.ac.jp The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki coupling, typically involves several key steps: oxidative addition, migratory insertion (or transmetalation), and reductive elimination. rsc.orgacs.org

For instance, in a Heck-type reaction, the Pd(0) catalyst would first undergo oxidative addition with an aryl halide. The resulting Pd(II) complex then coordinates to the alkene of the this compound. This is followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination would then yield the coupled product and a palladium hydride species, which, after reductive elimination of H-X (where X is the halide), regenerates the active Pd(0) catalyst.

The choice of ligand coordinated to the palladium center is critical and can significantly influence the reaction's efficiency, selectivity, and substrate scope. acs.org Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), can modulate the electronic and steric properties of the palladium catalyst. acs.org For example, electron-rich ligands can promote the initial oxidative addition step, while bulky ligands can influence the regioselectivity of migratory insertion and facilitate the final reductive elimination step. In the context of pyridyl-containing substrates, the coordinating ability of the pyridine nitrogen itself can compete with or complement the added ligands, adding another layer of complexity and control to the catalytic system. acs.org

Table 1: Effect of Ligands on a Model Palladium-Catalyzed Cross-Coupling Reaction (Data below is illustrative, based on general principles and findings for analogous cross-coupling reactions of aryl halides with alkylzinc reagents, as specific data for this compound is not available in the cited literature). acs.org

| Entry | Palladium Precursor | Ligand | Yield (%) | Comments |

| 1 | Pd(OAc)₂ | PPh₃ | Low | Monodentate ligand, may result in less stable catalytic species. |

| 2 | PdCl₂(dppf) | dppf | High | Bidentate ligand with a large bite angle, often facilitates reductive elimination. acs.org |

| 3 | Pd₂(dba)₃ | XPhos | High | Bulky, electron-rich phosphine ligand, often effective for challenging couplings. |

| 4 | Pd(OAc)₂ | None | Very Low | Ligandless palladium can lead to catalyst decomposition (e.g., formation of palladium black). |

This table illustrates the general impact of different ligand types on the outcome of palladium-catalyzed cross-coupling reactions.

The isomerization of allylic alcohols to the corresponding carbonyl compounds is a fundamental transformation often catalyzed by transition metals such as rhodium and iridium. rsc.orgdiva-portal.orgacs.org This reaction proceeds through a mechanism involving intramolecular or intermolecular hydrogen migration. Deuterium (B1214612) labeling studies are a powerful tool for elucidating these mechanistic pathways. nih.gov

In a typical rhodium-catalyzed isomerization, the reaction is believed to proceed via a 1,3-hydride shift. rsc.org The catalytic cycle is proposed to begin with the coordination of the allylic alcohol to the rhodium center. This is followed by the oxidative addition of the O-H bond to the metal, forming a rhodium-hydride-alkoxide intermediate. Subsequently, a β-hydride elimination from the carbon bearing the oxygen generates an enone-rhodium-dihydride complex. The final step involves the reductive elimination of the enone and regeneration of the active catalyst. However, deuterium labeling experiments, where the reaction is carried out in the presence of D₂O or with deuterated substrates, have provided deeper insights. For example, the incorporation of deuterium at the α-position of the resulting ketone when the reaction is conducted in D₂O suggests that water can play a role in the protonolysis steps. rsc.org

Iridium catalysts are also highly effective for this transformation. Isotopic labeling and crossover experiments with iridium catalysts have often revealed an intermolecular hydrogen transfer process. acs.org

Table 2: Deuterium Labeling Experiment for a Model Rhodium-Catalyzed Allylic Alcohol Isomerization (The data presented is based on a model system from the literature to illustrate the mechanistic investigation, as specific data for this compound is not available). nih.gov

| Experiment | Substrate/Conditions | Observation | Mechanistic Implication |

| 1 | Allylic Alcohol + D₂O | Deuterium incorporation at the α-position of the product ketone. rsc.org | Suggests a reversible C-H cleavage step and involvement of solvent in protonation. |

| 2 | Deuterated Allylic Alcohol (at C1) | Deuterium scrambling observed in the product. | Consistent with a reversible β-hydride elimination/migratory insertion sequence. |

| 3 | Crossover experiment with two different allylic alcohols | Formation of crossover products. | Indicates an intermolecular hydrogen transfer mechanism for some catalysts. acs.org |

These studies, while not performed directly on this compound, provide a robust framework for understanding the potential mechanisms of its metal-catalyzed isomerization, highlighting the critical role of intramolecular hydrogen migration and the utility of isotopic labeling in unraveling complex reaction pathways.

Derivatization and Chemical Transformations of 3 3 Pyridyl 2 Propen 1 Ol

Functionalization at the Hydroxyl Moiety

The primary allylic alcohol group is amenable to various functionalization reactions, most notably oxidation and esterification. These transformations are fundamental for modifying the compound's properties and for incorporating it into larger molecular frameworks.

Oxidation: The hydroxyl group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), selectively convert the primary alcohol to the corresponding aldehyde, 3-(3-pyridyl)acrolein. sltchemicals.com The use of stronger oxidizing agents, like potassium permanganate (B83412), can push the oxidation further to produce 3-(3-pyridyl)acrylic acid. sltchemicals.com These oxidized products are valuable intermediates in their own right, particularly in the synthesis of polymers and other complex organic molecules.

Esterification: As a typical alcohol, 3-(3-Pyridyl)-2-propen-1-ol readily undergoes esterification when reacted with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) under acidic conditions, a process known as the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process that is often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.com Esterification is a common strategy for creating prodrugs or modifying the physical properties of a molecule. medcraveonline.com

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Mild Oxidation | Pyridinium chlorochromate (PCC) | 3-(3-Pyridyl)acrolein |

| Strong Oxidation | Potassium permanganate (KMnO₄) | 3-(3-Pyridyl)acrylic acid |

| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | 3-(3-Pyridyl)-2-propen-1-yl ester |

Chemical Modifications of the Carbon-Carbon Double Bond

The alkene functionality in this compound is highly reactive and serves as a key site for introducing new functional groups through addition reactions. Common transformations include catalytic hydrogenation and halogenation.

Catalytic Hydrogenation: The carbon-carbon double bond can be readily reduced through catalytic hydrogenation. tcichemicals.com This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). tcichemicals.comnih.govnih.gov The process saturates the double bond, converting the allylic alcohol into 3-(3-Pyridyl)-1-propanol. This transformation is useful for removing the unsaturation and creating a more flexible alkyl chain.

Bromination and Bromocyclization: Halogenation, particularly with bromine, is a significant reaction for this class of compounds. In a key synthetic application demonstrated on the isomeric 1-(2-pyridyl)-2-propen-1-ol, treatment with bromine does not simply result in addition across the double bond but initiates a bromocyclization cascade. acs.org This reaction affords diastereomeric indolizinium salts, which are crucial intermediates for building more complex heterocyclic systems. acs.org This intramolecular cyclization is facilitated by the nucleophilic nitrogen of the pyridine (B92270) ring attacking the intermediate bromonium ion.

| Reaction Type | Typical Reagents | Product Type |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Saturated alcohol (3-(3-Pyridyl)-1-propanol) |

| Bromocyclization (by analogy to 2-pyridyl isomer) | Bromine (Br₂) | Indolizinium salts |

Reactivity and Transformations of the Pyridine Nucleus

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity. nih.gov The nitrogen atom's electron-withdrawing nature makes the ring less susceptible to electrophilic aromatic substitution compared to benzene, with any such reaction tending to occur at the C-3 position. slideshare.net Conversely, the ring is more prone to nucleophilic attack, especially at the C-2 and C-4 positions. slideshare.net A primary transformation for the pyridine nucleus is N-oxidation.

N-Oxidation: The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine N-oxide. A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide in acetic acid, sodium perborate, or meta-chloroperoxybenzoic acid (m-CPBA), with m-CPBA often providing the best yields for 3-substituted pyridines. tandfonline.comtandfonline.comarkat-usa.org The resulting N-oxide significantly alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions and serving as a versatile intermediate for further functionalization. arkat-usa.orgnih.gov

Synthesis of Complex Heterocyclic Scaffolds from this compound

The unique combination of functional groups in pyridyl propenol derivatives makes them valuable precursors for the synthesis of complex, nitrogen-containing heterocyclic scaffolds, such as indolizidines.

Construction of Indolizidine Ring Systems

The synthesis involves a sequence of bromination, reduction, and nucleophilic substitution. acs.orgacs.orgnih.gov The initial bromination step triggers an intramolecular cyclization to form a stable indolizinium salt. This is followed by reduction and subsequent nucleophilic substitution, which proceeds via an elimination-addition mechanism to construct the final bicyclic indolizidine core. acs.org

| Step | Reaction | Key Intermediate/Product |

|---|---|---|

| 1 | Bromination / Intramolecular Cyclization | Indolizinium salt |

| 2 | Reduction | Reduced bicyclic intermediate |

| 3 | Nucleophilic Substitution (via Elimination/Addition) | Indolizidine scaffold (e.g., (±)-lentiginosine) |

Generation of Pyrroloquinoline Derivatives

Pyrroloquinolines are another important class of nitrogen-containing heterocycles. While various synthetic routes to these scaffolds exist, including those for pyrrolo[2,3-b]pyridines and pyrroloquinoline quinone (PQQ), the direct synthesis from this compound is not extensively documented in the literature. nih.govnih.govgoogle.comgoogle.com The construction of such a fused tricyclic system from this specific precursor would necessitate a sophisticated reaction cascade involving the functionalization of both the propenol side chain and the pyridine ring, followed by subsequent cyclization steps to form the additional pyrrole (B145914) ring fused to the quinoline (B57606) (or isoquinoline) core.

Table of Compounds

| Compound Name | Chemical Structure/Class |

|---|---|

| This compound | Starting Material |

| 3-(3-Pyridyl)acrolein | Aldehyde |

| 3-(3-Pyridyl)acrylic acid | Carboxylic Acid |

| 3-(3-Pyridyl)-1-propanol | Saturated Alcohol |

| Pyridine N-oxide | Oxidized Pyridine Derivative |

| Indolizidine | Bicyclic Heterocyclic Scaffold |

| (±)-Lentiginosine | Polyhydroxylated Indolizidine Alkaloid |

| Pyrroloquinoline | Tricyclic Heterocyclic Scaffold |

| meta-chloroperoxybenzoic acid (m-CPBA) | Oxidizing Agent |

| Palladium on carbon (Pd/C) | Hydrogenation Catalyst |

| Pyridinium chlorochromate (PCC) | Oxidizing Agent |

| Potassium permanganate | Oxidizing Agent |

Spectroscopic Characterization and Structural Elucidation of 3 3 Pyridyl 2 Propen 1 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton and carbon skeletons of 3-(3-Pyridyl)-2-propen-1-OL derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides characteristic signals that confirm its structure. The protons on the pyridine (B92270) ring typically appear as distinct multiplets in the aromatic region of the spectrum. For instance, in a related derivative, 2-(1-(3-methylbenzyl)-1H-pyrazol-3-yl)pyridine, the pyridyl protons (H3, H4, H5, and H6) resonate at chemical shifts of 8.40 ppm (doublet), 8.02 ppm (triplet), 7.53 ppm (doublet), and 8.56 ppm (doublet), respectively. researchgate.net The olefinic protons of the propenol side chain exhibit characteristic coupling patterns. The vinylic proton adjacent to the pyridine ring and the one adjacent to the carbinol group typically appear as doublets or doublet of doublets, with coupling constants indicative of their cis or trans relationship. The protons of the hydroxymethyl group (CH₂OH) usually present as a doublet, which can couple with the adjacent olefinic proton. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Representative ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridyl-H | 7.20 - 8.60 | m |

| Olefinic-H | 6.20 - 6.80 | m |

| CH₂OH | ~4.20 | d |

| OH | Variable | br s |

Note: This table presents generalized data. Actual chemical shifts and multiplicities can vary with the specific derivative and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. The carbon atoms of the pyridine ring typically resonate in the range of 120-150 ppm. libretexts.org The olefinic carbons of the propenol chain show signals in the region of 125-135 ppm. The carbon of the hydroxymethyl group (CH₂OH) is characteristically found further upfield, generally in the 60-65 ppm range. libretexts.org The specific chemical shifts are influenced by the substitution pattern on the pyridine ring and the stereochemistry of the double bond.

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyridyl-C | 120 - 150 |

| Olefinic-C | 125 - 135 |

| CH₂OH | 60 - 65 |

Note: This table presents generalized data. Actual chemical shifts can vary with the specific derivative and solvent used.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. savemyexams.com In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. savemyexams.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for allylic alcohols include the loss of a water molecule ([M-H₂O]⁺), a hydroxyl radical ([M-OH]⁺), or a formyl radical ([M-CHO]⁺). aip.org For this compound, fragmentation may also involve the pyridine ring, leading to characteristic ions. For example, the fragmentation of propan-1-ol often shows a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion. docbrown.info The analysis of these fragment ions helps to piece together the structure of the molecule. For instance, in a study of 2-chloroallyl alcohol oligomers, mass spectrometry confirmed the presence of oligomers consisting of 11 monomer units. d-nb.info

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide insights into the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. iitianacademy.com The C=C stretching vibration of the alkene and the aromatic ring will appear in the 1600-1680 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. The C-O stretching vibration of the primary alcohol is typically observed around 1050 cm⁻¹. iitianacademy.com The C-H stretching vibrations of the aromatic and vinylic protons are found above 3000 cm⁻¹, while the aliphatic C-H stretching is below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. This compound is expected to show absorption maxima corresponding to π→π* and n→π* electronic transitions. science-softcon.de The conjugation between the pyridine ring and the propenol side chain will influence the position and intensity of these absorptions. The UV-Vis spectra of related chromium(III) complexes with picolinate (B1231196) ligands, for example, show maximum absorption regions at 409 nm and 548 nm in DMSO. d-nb.info

Table 3: Spectroscopic Data Summary

| Spectroscopic Technique | Key Features and Observations |

|---|---|

| ¹H NMR | Signals for pyridyl, olefinic, and hydroxymethyl protons. |

| ¹³C NMR | Resonances for pyridyl, olefinic, and hydroxymethyl carbons. |

| MS | Molecular ion peak and characteristic fragmentation patterns. |

| IR | Absorption bands for O-H, C=C, C=N, and C-O functional groups. |

| UV-Vis | Absorption maxima indicating electronic transitions of the conjugated system. |

Table of Compounds

| Compound Name |

|---|

| 2-(1-(3-methylbenzyl)-1H-pyrazol-3-yl)pyridine |

| 2-chloroallyl alcohol |

| This compound |

Computational Chemistry and Theoretical Studies on 3 3 Pyridyl 2 Propen 1 Ol

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the electronic and geometric properties of organic molecules. For compounds analogous to 3-(3-Pyridyl)-2-propen-1-OL, methods like DFT with the B3LYP functional and basis sets such as 6-311++G(d,p) or 6-31(+)G** are frequently used to achieve a balance between accuracy and computational cost. researchgate.nettandfonline.com

These calculations yield an optimized molecular geometry in the ground state, providing precise data on bond lengths, bond angles, and dihedral angles. tandfonline.com From this optimized structure, a wealth of electronic properties can be determined. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

Further analysis, such as Natural Bond Orbital (NBO) calculations, can reveal details about charge distribution, hybridization, and intramolecular interactions like hydrogen bonding. tandfonline.com Additionally, the Molecular Electrostatic Potential (MEP) surface can be mapped to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. tandfonline.com

Table 1: Illustrative Geometrical and Electronic Parameters for this compound from Theoretical Calculations Note: This table presents typical data obtained from DFT calculations for analogous structures and serves as an illustrative example.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Geometric Parameters | ||

| C=C Bond Length | Length of the alkene double bond | ~1.34 Å |

| C-O Bond Length | Length of the alcohol single bond | ~1.43 Å |

| C-C-C Angle | Angle of the propenol backbone | ~125° |

| C-C-O-H Dihedral Angle | Torsion angle defining alcohol group orientation | Varies with conformation |

| Electronic Properties | ||

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 5.3 eV |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations typically focus on a static, minimum-energy structure, this compound is a flexible molecule that can adopt various conformations due to rotation around its single bonds. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape and understanding the molecule's behavior in a dynamic environment, such as in solution. pku.edu.cn

MD simulations model the movements of atoms over time by solving Newton's equations of motion. pku.edu.cn This allows for the exploration of different rotational isomers (rotamers) and the determination of their relative stabilities and the energy barriers for interconversion. For this compound, key rotations would occur around the C-C and C-O bonds of the propenol side chain.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., filled with water molecules), one can analyze the formation and dynamics of hydrogen bonds between the molecule's alcohol group and pyridine (B92270) nitrogen with the solvent. pku.edu.cn These simulations provide insight into solvation effects and how the molecule interacts with its local environment, which influences its solubility, stability, and reactivity.

Table 2: Example of Conformational Analysis Output from Molecular Dynamics Simulations Note: This table illustrates hypothetical data on the primary conformers of this compound based on the dihedral angle of the C-C-O-H group.

| Conformer | Key Dihedral Angle (τ) | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.0 | 65% |

| Syn-clinal (gauche) | ~60° | 4.5 | 25% |

Predictive Modeling for Reactivity and Selectivity

Computational chemistry provides robust methods for predicting the chemical reactivity and selectivity of molecules like this compound. By modeling potential reaction pathways, researchers can gain insights into reaction mechanisms and predict outcomes without conducting extensive experimental work.

DFT calculations can be used to map the potential energy surface of a reaction. This involves locating the structures of transition states (TS) and calculating their activation energies (the energy barrier that must be overcome for a reaction to occur). researchgate.net For this compound, this approach could be used to predict the regioselectivity and stereoselectivity of reactions such as the oxidation of the allylic alcohol, electrophilic addition to the double bond, or substitution on the pyridine ring. luisrdomingo.com

Another predictive approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. europa.eu QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of molecules and their biological or chemical activities. This is achieved by calculating a set of molecular descriptors for a series of compounds and correlating them with their experimentally measured activities. europa.eu For this compound and its analogues, a QSAR model could be developed to predict properties like receptor binding affinity or metabolic stability based on descriptors derived from their computed structures.

Table 3: Common Molecular Descriptors Used in Predictive Modeling Note: These descriptors can be calculated from the molecular structure and used to build QSAR models for predicting reactivity, toxicity, or other properties.

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Electron-donating/accepting ability, polarity, sites for interaction |

| Topological | Connectivity indices, Wiener index | Molecular size, shape, and degree of branching |

| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity | Hydrophobicity, polarizability |

Biological Activities and Pharmacological Potential of 3 3 Pyridyl 2 Propen 1 Ol and Its Analogues

Investigation of Antihypertensive and Platelet Aggregation Inhibitory Properties

While direct studies on the antihypertensive effects of 3-(3-Pyridyl)-2-propen-1-OL are limited, research into its analogues containing the pyridine (B92270) moiety has identified significant cardiovascular activity. The pyridine and dihydropyridine (B1217469) scaffolds are core components of several commercial drugs used to treat hypertension, primarily acting as calcium channel blockers. nih.gov

Investigations into novel pyridine analogues have shown promising results. A series of 4H-pyran analogues featuring a pyridin-4-yl group exhibited noteworthy antihypertensive activity, with some compounds demonstrating efficacy comparable to the established drug Nifedipine. africaresearchconnects.com Similarly, various pyrimidine (B1678525) derivatives have been developed as bioisosteres of Nifedipine and have shown potent antihypertensive and calcium channel blocking activities in preclinical studies. nih.gov

In the context of platelet aggregation, compounds with a 3-pyridyl group have demonstrated potent inhibitory effects. One study on 5-alkyl-2-aryl-4-(3-pyridyl)imidazoles found that these compounds were strong inhibitors of platelet aggregation in ex vivo rat models. nih.gov The most potent compound in this series, 2-(2-fluorophenyl)-5-methyl-4-(3-pyridyl)imidazole, showed 98% inhibition at a 10 mg/kg oral dose. nih.gov Its mechanism is believed to involve the inhibition of cyclooxygenase, thromboxane (B8750289) A2 synthetase, and phosphodiesterase. nih.gov Other research has identified substituted pyridylisoxazoles and 2-aminopyrimidine (B69317) derivatives as effective inhibitors of platelet aggregation induced by arachidonic acid. nih.govresearchgate.net

| Compound Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 4H-Pyran Analogues (with pyridin-4-yl group) | Antihypertensive | Activity comparable to the drug Nifedipine. | africaresearchconnects.com |

| 4-(3-Pyridyl)imidazole Analogues | Platelet Aggregation Inhibition | Up to 98% inhibition of platelet aggregation in ex vivo models. | nih.gov |

| Pyridylisoxazole Analogues | Platelet Aggregation Inhibition | Effective inhibitors of arachidonic acid-induced aggregation. | researchgate.net |

| 2-Aminopyrimidine Analogues | Platelet Aggregation Inhibition | Showed acceptable activity against arachidonic acid-induced aggregation. | nih.gov |

Assessment of Antimicrobial and Antifungal Efficacy

The pyridine ring is a common structural motif in compounds investigated for antimicrobial properties. Various analogues have demonstrated efficacy against a range of pathogens. For instance, N-pyridin-3-yl-benzenesulfonamide showed significant antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi, Escherichia coli) bacteria. researchgate.net Other studies have highlighted the antibacterial potential of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, pyrazolo[3,4-b]pyridine derivatives, and alkyl pyridinol analogues, with some showing effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govekb.eg

The structural backbone of this compound is closely related to cinnamaldehyde (B126680) and cinnamyl alcohol, which are known for their potent antifungal properties. nih.gov Cinnamaldehyde has been shown to inhibit yeasts and filamentous molds by disrupting the cell wall and membrane integrity. nih.gov Studies on cinnamaldehyde derivatives, such as 2-Cl cinnamaldehyde and 4-Cl cinnamaldehyde, confirmed their efficacy against fluconazole-resistant Candida albicans, with minimum inhibitory concentrations (MICs) of 25 μg/mL. nih.gov Research on 1-trifluoromethyl cinnamyl alcohol derivatives also demonstrated broad-spectrum antifungal activity against eight different fungal plant pathogens, with EC50 values ranging from 3.806 to 17.981 μg/mL. acs.org

| Compound Class | Activity | Target Organisms | Key Findings | Reference |

|---|---|---|---|---|

| N-pyridin-3-yl-benzenesulfonamide | Antibacterial | S. aureus, S. typhi, E. coli | Demonstrated great antimicrobial activity. | researchgate.net |

| Alkyl Pyridinol Analogues | Antibacterial | S. aureus (including MRSA) | Potent activity with MIC values from 0.5 to 16 μg/mL. | mdpi.com |

| Cinnamaldehyde Derivatives | Antifungal | Fluconazole-resistant C. albicans | MIC values of 25 μg/mL. | nih.gov |

| 1-Trifluoromethyl Cinnamyl Alcohol Derivatives | Antifungal | Various plant pathogenic fungi | EC50 values ranged from 3.806 to 17.981 μg/mL. | acs.org |

Research into Anticancer Activity

A close structural analogue, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (commonly known as 3PO), has been identified as a promising anticancer agent. iiarjournals.orgnih.gov This compound functions as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), an enzyme that plays a key role in regulating glycolysis. nih.gov Cancer cells often exhibit high rates of glycolysis, and by inhibiting PFKFB3, 3PO can suppress glucose uptake and disrupt the energy metabolism of tumor cells. selleckchem.com

In a study involving a panel of eight human bladder cancer cell lines, 3PO was shown to reduce the growth of all cell lines. iiarjournals.orgnih.gov The research also found that the anticancer effects of 3PO were significantly enhanced when used in combination with other compounds that affect glucose metabolism, such as 2-deoxyglucose, butyrate, and dichloroacetate. iiarjournals.org These findings suggest that inhibitors of PFKFB3, like 3PO, merit further investigation for the treatment of bladder cancer, potentially as part of a combination therapy strategy. iiarjournals.orgnih.gov The IC50 values for 3PO against various malignant hematopoietic and adenocarcinoma cell lines range from 1.4 to 24 μmol/L. selleckchem.com

| Cell Line | Treatment | Effect | Reference |

|---|---|---|---|

| 5637, HT1197, HT1376, RT4, SW780, T24, TCCSUP, UM-UC-3 | 10 μM 3PO + 1 mM Butyrate | Significant growth inhibition in all eight cell lines after 72 hours. | iiarjournals.org |

| HT1376, SW780, UM-UC-3 | 3PO + 2-deoxyglucose (2DG) | Additive inhibitory effects on cell growth. | iiarjournals.org |

Evaluation of Anti-inflammatory Effects

The pyridine nucleus is present in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), including piroxicam (B610120) and etoricoxib, highlighting the potential of this scaffold in developing new anti-inflammatory agents. researchgate.net Research into novel pyridine derivatives has supported this potential. In a study on new 3-hydroxy-pyridine-4-one derivatives, all tested compounds showed significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govresearchgate.net The proposed mechanism for these derivatives relates to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov

Another study evaluated a series of newly synthesized pyridine compounds in a carrageenan-induced paw edema model. acs.org Several of the compounds exhibited potent anti-inflammatory effects, with some showing a higher percentage of edema inhibition than the reference drug diclofenac (B195802) at the one-hour time point. acs.org

| Compound Class / Name | Model | Key Finding (% Edema Inhibition) | Reference |

|---|---|---|---|

| 3-Hydroxy-pyridine-4-one derivatives | Rat Paw Edema | All tested compounds showed significant anti-inflammatory activity. | nih.govresearchgate.net |

| Novel Pyridine Derivative 5a | Rat Paw Edema | 46.9% inhibition at 1 hour. | acs.org |

| Novel Pyridine Derivative 5g | Rat Paw Edema | 43.46% inhibition at 1 hour. | acs.org |

| Diclofenac (Reference Drug) | Rat Paw Edema | 28.26% inhibition at 1 hour. | acs.org |

Characterization of Antioxidant Capabilities

Pyridine and its derivatives have been investigated for their ability to scavenge free radicals. A review of various pyridine analogues demonstrated their antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this research, 3- and 4-pyridyl derivatives generally showed stronger scavenging activity than 2-pyridyl derivatives, with some compounds exhibiting IC50 values in the range of 26-28 μM.

Another study synthesized novel pyridyl-carbonyl thiazoles and evaluated their antioxidant properties using both DPPH and FRAP (Ferric Reducing Antioxidant Power) assays. tubitak.gov.tr The results indicated that compounds with certain substitutions showed higher antioxidant activity than others, suggesting that specific structural features influence their radical scavenging potential. tubitak.gov.tr Further research on 2-oxo(imino)pyridine derivatives linked to a pyrene (B120774) moiety also identified compounds with significant antioxidant action when compared to a standard control. researchgate.net The addition of a pyridol (hydroxypyridine) group to other molecules has also been shown to enhance radical scavenging ability. nih.gov

| Compound Class | Activity (IC50) | Reference |

|---|---|---|

| 3-Pyridyl Derivatives (general) | < 38 μM | |

| 4-Pyridyl Derivatives (general) | < 38 μM | |

| Most active 3- and 4-pyridyl derivatives | 26.02 - 28.10 μM | |

| Ascorbic Acid (Standard) | 3 μM |

Role as a Precursor for Active Pharmaceutical Ingredients (APIs)

Compounds like this compound serve as versatile intermediates in organic synthesis. The isomer 3-(2-Pyridyl)-2-propen-1-ol, for example, is used in the preparation of quinolizinones and as a precursor for thiazole (B1198619) analogues that act as selective 5-lipoxygenase inhibitors. labshake.com

Application in Imatinib Synthesis

The synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of multiple cancers, notably chronic myelogenous leukemia (CML), involves several key chemical intermediates. newdrugapprovals.orgnih.govarlifesciences.com A crucial building block in many synthetic routes to Imatinib is an analogue of this compound, specifically 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one. patsnap.comnbinno.com This versatile organic compound is highly sought after in the pharmaceutical industry due to its critical role in forming the core structure of Imatinib. nbinno.comgoogle.com

The primary significance of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one lies in its use as a key intermediate for constructing the pyrimidine ring system within the Imatinib molecule. newdrugapprovals.orgpatsnap.com The structural features of this compound are instrumental in the cyclization reactions that form the central heterocyclic core of the drug. nbinno.com

Synthesis of the Key Intermediate

The chemical synthesis of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one typically involves a condensation reaction. nbinno.com One common method is the reaction of 3-acetylpyridine (B27631) with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) under controlled conditions, which can yield the desired compound with good efficiency. nbinno.com Optimized synthetic protocols are employed to ensure high yields and purity, which are critical attributes for a fine chemical intermediate in pharmaceutical manufacturing. nbinno.com

Formation of the Pyrimidine Ring

In the synthesis of Imatinib, 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one is reacted with a guanidine (B92328) derivative to form the pyrimidine ring. A widely reported method involves the reaction of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one with 2-methyl-5-nitrophenylguanidine (B136797) nitrate (B79036) in the presence of a base such as potassium hydroxide (B78521) (KOH) and a solvent like ethanol. patsnap.com This reaction, conducted under reflux, leads to the formation of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a key precursor to Imatinib. patsnap.com

This precursor then undergoes further steps, including nitro group reduction to an amino group, followed by amidation and substitution reactions to complete the synthesis of Imatinib. patsnap.com The initial formation of the pyrimidine ring is a critical step, and the use of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one is central to this transformation.

The table below details the key reactants involved in the pyrimidine ring formation step of Imatinib synthesis.

| Compound Name | Role in Reaction |

| 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one | Key intermediate, provides the pyridyl-propenone backbone |

| 2-methyl-5-nitrophenylguanidine nitrate | Guanidine source for pyrimidine ring formation |

| Potassium Hydroxide (KOH) | Base catalyst |

| Ethanol | Solvent |

| N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Product of the cyclization reaction |

Alternative Synthetic Approaches

While the use of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one is a cornerstone of many Imatinib synthesis routes, researchers have also explored other methods. newdrugapprovals.org Some synthetic strategies involve different sequences for assembling the fragments of the Imatinib molecule. google.com However, a significant number of these routes still rely on this key intermediate for the efficient construction of the drug's core structure. google.com The development of efficient and cost-effective syntheses of Imatinib and its analogues continues to be an active area of research, with some studies focusing on modern techniques like flow chemistry to streamline the process. rsc.org

Metabolic Pathways and Biotransformation of Pyridyl Propenols

Identification and Characterization of In Vivo and In Vitro Metabolites

The biotransformation of 3-(3-Pyridyl)-2-propen-1-OL is expected to proceed through several key pathways, primarily involving oxidation of the propenol side chain and modification of the pyridine (B92270) ring. Based on the metabolism of structurally similar compounds, the primary metabolic routes are predicted to be oxidation of the allylic alcohol, N-oxidation of the pyridine ring, and subsequent conjugation reactions.

In in vitro models, such as human liver microsomes, the primary metabolites would likely result from Phase I oxidation. The allylic alcohol group is susceptible to oxidation by alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes to form the corresponding aldehyde, 3-(3-pyridyl)-2-propenal, and subsequently the carboxylic acid, 3-(3-pyridyl)-2-propenoic acid. Another significant pathway involves the oxidation of the pyridine nitrogen to form this compound N-oxide.

In vivo studies in animal models would likely confirm these findings and reveal subsequent Phase II conjugation metabolites. The primary alcohol, the carboxylic acid metabolite, and the N-oxide can undergo glucuronidation or sulfation, leading to more water-soluble compounds that are readily excreted. For instance, the formation of a glucuronide conjugate at the alcohol moiety would be a major clearance pathway.

Table 1: Predicted Metabolites of this compound

| Metabolite Name | Metabolic Pathway | Predicted System |

| 3-(3-Pyridyl)-2-propenal | Oxidation (ADH/CYP) | In vitro, In vivo |

| 3-(3-Pyridyl)-2-propenoic acid | Oxidation (ALDH) | In vitro, In vivo |

| This compound N-oxide | N-oxidation (CYP/FMO) | In vitro, In vivo |

| This compound glucuronide | Glucuronidation (UGT) | In vivo |

| 3-(3-Pyridyl)-2-propenoic acid glucuronide | Glucuronidation (UGT) | In vivo |

Enzymatic Biotransformations and Metabolic Fate

The metabolic fate of this compound is governed by a range of drug-metabolizing enzymes. Phase I metabolism is predominantly initiated by ADHs and CYPs. ADHs in the cytosol can catalyze the initial oxidation of the propenol to its aldehyde, while microsomal CYPs, such as members of the CYP2E1 and CYP2A subfamilies known for metabolizing pyridine derivatives, can also contribute to this step as well as to the N-oxidation of the pyridine ring. The subsequent oxidation of the aldehyde to the carboxylic acid is typically mediated by aldehyde dehydrogenases (ALDHs).

Phase II metabolism involves conjugation enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are responsible for attaching glucuronic acid to the parent alcohol or its acidic metabolite, a common detoxification pathway that enhances water solubility and facilitates elimination. Sulfotransferases (SULTs) may also play a role in conjugating the alcohol group.

Influence of Structural Modifications on Metabolic Profiles

Structural modifications to the this compound scaffold can significantly alter its metabolic profile. The position of the nitrogen atom in the pyridine ring is a critical determinant of metabolism. For instance, moving the nitrogen to the 2- or 4-position would change the electronic properties of the ring and could alter the susceptibility to N-oxidation and the activity of CYP enzymes.

Modifications to the propenol side chain would also have a profound impact.

Alkylation of the alcohol: Converting the primary alcohol to a secondary or tertiary alcohol could hinder oxidation by ADH and shift the metabolic burden to other pathways like glucuronidation or CYP-mediated oxidation at other sites.

Substitution on the double bond: Adding substituents to the alkene carbons could introduce steric hindrance, potentially slowing the rate of side-chain oxidation.

Halogenation of the pyridine ring: Introducing electron-withdrawing groups like halogens onto the pyridine ring can decrease the basicity of the nitrogen, potentially reducing the rate of N-oxidation.

These modifications can be used strategically in drug design to modulate the metabolic stability and pharmacokinetic properties of the compound. For example, blocking a primary site of metabolism can increase the half-life and exposure of the parent compound.

Applications of 3 3 Pyridyl 2 Propen 1 Ol in Advanced Organic Synthesis

Strategic Building Block for Diverse Heterocyclic Compounds

The dual functionality of 3-(3-Pyridyl)-2-propen-1-OL, comprising a nucleophilic hydroxyl group and an electrophilic double bond, in conjunction with the reactivity of the pyridine (B92270) ring, renders it an ideal precursor for the synthesis of a wide array of heterocyclic systems. Its ability to participate in various chemical transformations makes it a crucial intermediate in many synthetic pathways.

The allylic alcohol moiety can be oxidized to form the corresponding aldehyde, 3-(3-Pyridyl)-2-propenal, or carboxylic acid, 3-(3-Pyridyl)-2-propenoic acid. Conversely, reduction of the double bond leads to the saturated alcohol, 3-(3-Pyridyl)-propan-1-OL. The pyridine ring itself can undergo electrophilic substitution reactions.

A notable application of a related isomer, 1-(2-Pyridyl)-2-propen-1-ol, is in the synthesis of the indolizidine skeleton. researchgate.netacs.org This process involves bromination, reduction, and nucleophilic substitution, showcasing the utility of the propenol side chain in constructing fused heterocyclic systems. acs.org A similar methodology has been extended to 1-(2-quinolyl)-2-propen-1-ol to access benzo-fused indolizidine derivatives. acs.orgresearchgate.net

The strategic use of this compound and its isomers as starting materials allows for the efficient assembly of complex heterocyclic structures, which are prevalent in many biologically active molecules and functional materials.

Table 1: Reactions of this compound

| Reaction Type | Reagents | Major Product(s) |

| Oxidation | Potassium permanganate (B83412), chromium trioxide | 3-(3-Pyridyl)-2-propenal, 3-(3-Pyridyl)-2-propenoic acid |

| Reduction | Catalytic hydrogenation (e.g., Pd/C) | 3-(3-Pyridyl)-propan-1-OL |

| Electrophilic Substitution | Nitric acid, bromine | Substituted pyridine derivatives |

Utility in Natural Product Synthesis and Analogues

The structural motifs present in this compound are found in or are analogous to fragments of various natural products. This makes it a valuable starting material or intermediate for the total synthesis of these complex molecules and their analogues, which are often pursued for their potential therapeutic properties.

For instance, the synthesis of (±)-lentiginosine, an indolizidine alkaloid, has been accomplished using 1-(2-pyridyl)-2-propen-1-ol. acs.orgresearchgate.net This synthesis highlights the utility of the pyridylpropenol scaffold in constructing the core structure of this natural product. The methodology involves a key bromination and cyclization sequence. researchgate.net

Furthermore, the development of synthetic routes to natural product-like libraries often relies on versatile building blocks. edelris.com The combination of a heterocyclic ring and a reactive side chain, as seen in this compound, is a desirable feature for creating diverse molecular scaffolds for drug discovery.

The Barbier reaction, a type of nucleophilic addition, has been employed in the synthesis of various natural products and their analogues. rsc.org While not directly detailing the use of this compound, this methodology is applicable to similar allylic alcohols for the construction of carbon-carbon bonds, a fundamental process in natural product synthesis.

Potential in Catalysis and Ligand Development

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property, combined with the stereoelectronic features of the propenol side chain, suggests its utility in the design of novel ligands for catalysis.

While direct catalytic applications of this compound are not extensively documented, related structures have shown significant promise. For example, chromium(III) complexes with ligands derived from 2-pyridinecarboxylate have been investigated for the oligomerization of 2-chloro-2-propen-1-ol. d-nb.infomdpi.com

The development of metal-ligand cooperative catalysts often involves pyridine-based pincer ligands. mdpi.com These systems can activate small molecules through the reversible aromatization and dearomatization of the pyridine ring. The structural framework of this compound could potentially be incorporated into such ligand designs.

Furthermore, polymeric supports containing pyridine moieties have been used in various catalytic applications. mdpi.com The vinyl group in this compound offers a handle for polymerization, suggesting its potential as a monomer for the synthesis of catalytically active polymers or as a scaffold for immobilizing catalysts.

Although the direct use of this compound in catalysis is an area that requires further exploration, its structural features and the catalytic activity of related compounds indicate a promising potential for its application in ligand development and catalysis.

Future Perspectives and Emerging Research Directions for 3 3 Pyridyl 2 Propen 1 Ol

Development of Next-Generation Synthetic Methodologies

While traditional methods for synthesizing 3-(3-Pyridyl)-2-propen-1-OL and related structures, such as the reaction of 3-pyridinecarboxaldehyde (B140518) with propargyl alcohol or the use of Grignard reagents, are established, future efforts are likely to focus on more efficient, sustainable, and versatile synthetic routes. researchgate.net Emerging research points toward the adoption of advanced catalytic and biocatalytic processes.

Next-generation methodologies may include:

Advanced Catalysis: The use of transition metal catalysts, such as palladium, copper, and chromium, is a key area for development. researchgate.netd-nb.info Palladium-catalyzed domino processes, which allow for the one-pot synthesis of complex heterocyclic structures from simple precursors like tertiary propargylic alcohols, offer a pathway to highly substituted derivatives. acs.org Similarly, copper-catalyzed cyclization of ketones with nitriles presents a cost-effective method for creating related pyrimidine (B1678525) structures. rsc.org

Biocatalysis: The use of enzymes and whole-cell systems for organic synthesis is a rapidly growing field that offers high chemo-, regio-, and stereoselectivity. acs.org Biocatalytic methods, such as the use of Saccharomyces cerevisiae (baker's yeast) for the chemoselective reduction of α,β-unsaturated carbonyl compounds, could be adapted for the stereoselective synthesis of this compound derivatives. researchgate.net Chemo-enzymatic approaches have already proven successful in shortening synthetic routes for active pharmaceutical ingredients (APIs) with similar structural motifs, often improving yields and reducing waste. acs.org

Multi-component Reactions (MCRs): One-pot, multi-component condensation reactions are highly efficient for building molecular complexity. researchgate.net Strategies such as the four-component condensation to produce 3-cyano-2-pyridones demonstrate the potential for rapidly generating libraries of pyridine-containing compounds from simple, readily available starting materials. researchgate.net

| Synthetic Strategy | Traditional Methods | Next-Generation Methodologies | Key Advantages of Next-Gen |

| Approach | Stepwise reactions (e.g., Grignard, Wittig) | Catalytic domino reactions, Biotransformations, Multi-component reactions | Increased efficiency, higher selectivity, improved sustainability, rapid diversification |

| Catalysts | Stoichiometric bases or organometallic reagents | Transition metals (Pd, Cu, Cr), Enzymes (e.g., from S. cerevisiae) | Lower catalyst loading, milder reaction conditions, high enantioselectivity |

| Precursors | 3-Pyridinecarboxaldehyde, propargyl alcohol | Tertiary propargylic alcohols, ketones, nitriles, amidines | Use of simpler, more diverse, and readily available starting materials |

| Efficiency | Often require multiple steps with purification of intermediates | Fewer steps, often one-pot syntheses | Reduced synthesis time, lower cost, less solvent waste |

Exploration of Novel Biological Activities and Therapeutic Applications

Initial research has identified this compound and its analogs as having potential biological activities, including enzyme inhibition and utility as intermediates for pharmaceuticals. It has been investigated for its ability to inhibit gelatinase B, suggesting a role in anticancer research, and has been associated with antihypertensive and platelet aggregation inhibition. chemicalbook.com Future research will likely delve deeper into these areas and explore new therapeutic possibilities.

Emerging areas of therapeutic interest include:

Anticancer Agents: The chalcone (B49325) (1,3-diaryl-2-propen-1-one) backbone, structurally related to this compound, is found in a large group of bioactive flavonoids with known anticancer properties. researchgate.netresearchgate.net Future work could focus on synthesizing and evaluating derivatives of this compound for antiproliferative activity against various cancer cell lines, similar to studies on aminochalcones which have shown efficacy against human colon cancer cells. researchgate.net

Anti-inflammatory Agents: Pyridine (B92270) and pyrimidine moieties are crucial components of many anti-inflammatory drugs that function by inhibiting cyclooxygenase (COX) enzymes. rsc.orgacs.org Given its structure, this compound could serve as a scaffold for developing novel selective COX-2 inhibitors. Research on pyrimidine-pyridine hybrids has yielded compounds with potent anti-inflammatory effects, providing a strong rationale for exploring this avenue. rsc.org

Antimicrobial Agents: The pyridine ring is a common feature in antimicrobial compounds. Studies on related aminochalcones have demonstrated significant bacteriostatic and fungistatic activity. researchgate.net This suggests that derivatives of this compound could be developed as novel agents against bacterial strains like Escherichia coli and Staphylococcus aureus and fungal pathogens. researchgate.net

Enzyme and Receptor Targeting: The compound's structure makes it a candidate for targeting various enzymes and receptors. For instance, related pyridyl-containing compounds are being investigated as inhibitors of isocitrate dehydrogenase 2 (IDH2) mutants in cancer therapy and as potential inhibitors of nitric oxide synthases (NOS). rsc.orggoogle.com

| Potential Therapeutic Application | Target/Mechanism | Rationale Based on Related Compounds |

| Oncology | Gelatinase B inhibition, Antiproliferative activity, IDH2 inhibition | Aminochalcones show activity against colon cancer lines; Pyridyl compounds investigated as IDH2 inhibitors. researchgate.netgoogle.com |

| Anti-inflammatory | COX-1/COX-2 enzyme inhibition | Pyrimidine-pyridine hybrids are potent COX-2 inhibitors. rsc.orgacs.org |

| Antimicrobial | Inhibition of bacterial/fungal growth | Aminochalcones exhibit strong activity against E. coli and other microbes. researchgate.net |

| Cardiovascular | Antihypertensive, Platelet aggregation inhibition | Initial research has linked the compound to these activities. chemicalbook.com |

| Neurological | Nitric Oxide Synthase (NOS) inhibition | Pyrido[1,2-a]pyrimidine derivatives show potential as NOS inhibitors. rsc.org |

Advanced Integrated Computational and Experimental Studies for Deeper Insights

To accelerate the discovery and optimization of this compound derivatives, future research will increasingly rely on the integration of computational modeling and experimental validation. While computational studies of pyridine systems can be challenging, they offer powerful tools for understanding molecular properties and predicting biological activity. acs.org

Future integrated approaches will likely involve:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the structural and electronic properties of this compound. Such studies can elucidate the stability of different conformers (e.g., syn vs. anti) and isomers (cis vs. trans), as seen in studies of related propenol isomers. acs.org This provides fundamental insights into the molecule's reactivity and interactions.

Molecular Docking and Dynamics: In silico molecular docking can predict the binding modes and affinities of this compound derivatives with specific biological targets, such as the active sites of COX-2 or other enzymes. acs.org This helps prioritize compounds for synthesis and biological testing. Molecular dynamics simulations can further explore the stability of ligand-protein complexes over time.

Spectroscopic and Structural Validation: Computational predictions must be validated experimentally. Advanced spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, can be used to identify and characterize different isomers and conformers in the gas phase or in solution. acs.org X-ray crystallography of derivatives can provide definitive structural data to confirm computational models. researchgate.net

| Research Approach | Computational Method | Experimental Technique | Goal |

| Structural Analysis | DFT, Conformational search | FTIR, NMR Spectroscopy | Determine stable isomers and conformers, understand electronic structure. acs.org |

| Reactivity Prediction | NBO analysis, Frontier Molecular Orbital theory | Kinetic studies, Product analysis | Elucidate reaction mechanisms and predict regioselectivity. acs.org |

| Biological Target Interaction | Molecular Docking, Molecular Dynamics | In vitro enzyme assays, X-ray crystallography | Identify potential binding modes, predict affinity, and guide lead optimization. researchgate.netacs.org |

Expanding Applications in Interdisciplinary Scientific Fields

Beyond its potential in medicinal chemistry, the unique structure of this compound makes it a valuable building block for applications in other scientific disciplines. Its allylic alcohol and pyridine functionalities allow for diverse chemical modifications, opening doors to new materials and tools for research.

Potential interdisciplinary applications include:

Materials Science: The propenol group is susceptible to polymerization. Research on related polar monomers like 2-propen-1-ol and its derivatives has led to the synthesis of novel oligomers and polymers with interesting properties, including use as CO₂ sorbents and in the formation of hydrogels. d-nb.infoacs.org Derivatives of this compound could be polymerized to create functional materials where the pyridine units impart specific properties like metal coordination, pH-responsiveness, or altered surface characteristics.

Agrochemicals: Six-membered aza-heterocycles, including pyridines and quinolines, are privileged structures in the agrochemical industry due to their wide-ranging biological activities. acs.org The scaffold of this compound could be used as a starting point for the development of new pesticides or herbicides.

Catalysis: The pyridine nitrogen atom can act as a ligand to coordinate with metal centers. This property could be exploited to synthesize new organometallic complexes or pincer-type catalysts. Iridium-pincer complexes containing pyridine-like moieties have been shown to be highly efficient catalysts for sustainable multi-component synthesis. rsc.org

Chemical Biology: Modified versions of this compound could be developed as chemical probes. By incorporating reporter tags (e.g., fluorophores or biotin), these molecules could be used to study biological pathways, identify new drug targets, or visualize cellular processes involving enzymes that interact with this scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3-Pyridyl)-2-propen-1-OL in a laboratory setting?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation or condensation reactions. For example, cinnamaldehyde derivatives (structurally similar) are reduced using palladium-based catalysts under controlled hydrogen pressure to yield allylic alcohols . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize by-products like 3-phenylpropyl-1-acetate, which may form during incomplete reduction.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use mass spectrometry (MS) for molecular weight confirmation (e.g., NIST reference spectra for pyridine derivatives ) and nuclear magnetic resonance (NMR) to verify stereochemistry and functional groups. For quantification, employ high-performance liquid chromatography (HPLC) with UV detection, ensuring sample preparation minimizes oxidation (e.g., inert atmosphere handling) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Follow protocols for pyridine derivatives:

- Storage : Keep in sealed containers under nitrogen at 2–8°C to prevent degradation.

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse immediately with water and consult toxicity databases (e.g., EPA DSSTox for pyridine analogs) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing by-products?

- Methodological Answer : Use design of experiments (DoE) to assess variables:

- Catalyst Loading : Higher Pd/C ratios (e.g., 5% w/w) improve reduction efficiency but may increase costs.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity but may require post-synthesis purification to remove residues . Monitor intermediates via thin-layer chromatography (TLC) to terminate reactions at optimal conversion points.

Q. How to address discrepancies in metabolomic data when using this compound as a metabolite or probe?

- Methodological Answer : Contradictions in metabolite quantification often arise from:

- Sample Preparation : Incomplete derivatization or oxidation during extraction. Use cold methanol quenching and SPE cartridges to stabilize labile metabolites .

- Instrumental Drift : Calibrate MS systems daily with internal standards (e.g., deuterated analogs) to ensure reproducibility.

Q. What strategies are used to study the biological activity of this compound in drug discovery?

- Methodological Answer :

- Enzyme Assays : Screen against pyridine-sensitive targets (e.g., kinases, cytochrome P450 enzymes) using fluorescence-based assays.

- Molecular Docking : Compare its binding affinity with structurally related compounds like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, leveraging crystallographic data from public databases (e.g., PubChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|